8-Amino-6-methoxyquinoline hydrobromide is a chemical compound derived from 8-amino-6-methoxyquinoline, which is characterized by its molecular formula of and a molecular weight of 255.11 g/mol. The compound is notable for its quinoline structure, which consists of a bicyclic aromatic system that includes a nitrogen atom. This compound is commonly used in various chemical and biological research applications, particularly as an impurity reference material and in the study of pharmacological properties .
The chemical reactivity of 8-amino-6-methoxyquinoline hydrobromide is primarily influenced by its functional groups. The amino group (-NH2) can participate in nucleophilic substitution reactions, while the methoxy group (-OCH3) can undergo demethylation or oxidation reactions under specific conditions. Furthermore, the hydrobromide salt form enhances solubility in polar solvents, making it suitable for various
The synthesis of 8-amino-6-methoxyquinoline hydrobromide typically involves several steps:
Alternative synthetic routes may also be explored depending on the desired purity and yield .
8-Amino-6-methoxyquinoline hydrobromide finds applications in various fields:
Its unique properties make it valuable for researchers studying quinoline derivatives and their applications in medicinal chemistry .
Interaction studies involving 8-amino-6-methoxyquinoline hydrobromide have primarily focused on its role as a cytochrome P450 enzyme inhibitor. These studies are crucial for understanding how this compound may affect drug metabolism and pharmacokinetics. For instance, its inhibition of CYP1A2 suggests potential interactions with drugs metabolized through this pathway, which could influence therapeutic outcomes .
Several compounds share structural similarities with 8-amino-6-methoxyquinoline hydrobromide. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Similarity | Notable Features |
---|---|---|---|
7-Methoxy-4-methylquinoline | 1807542-80-8 | 0.88 | Exhibits antitumor activity; different substitution pattern |
4-(6,7-Dimethoxyquinolin-4-yl)aniline | 1261810-14-3 | 0.80 | Potential use in cancer therapy; more complex structure |
5-Amino-6-methoxyquinoline | 4964-76-5 | 0.92 | Similar biological activity; different amino positioning |
7-Hydroxyquinoline | 578-66-5 | 0.75 | Known for its chelation properties; lacks methoxy group |
Quinolines with halogen substituents | Various | Varies | Often exhibit enhanced biological activities; vary widely |
These compounds illustrate the diversity within the quinoline family while showcasing the unique attributes of 8-amino-6-methoxyquinoline hydrobromide, particularly its specific functional groups that influence its biological activity and applications .